

# NVP-DPP728 Dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: NVP-DPP728 dihydrochloride

Cat. No.: B1663710

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## Abstract

**NVP-DPP728 dihydrochloride** is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in the regulation of glucose homeostasis. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), NVP-DPP728 enhances insulin secretion and improves glucose tolerance. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to **NVP-DPP728 dihydrochloride**, intended to support research and development in the field of metabolic diseases.

## Physicochemical Properties

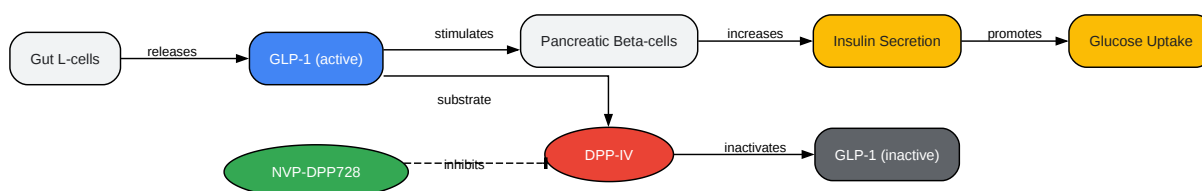
**NVP-DPP728 dihydrochloride** is the hydrochloride salt form of NVP-DPP728. The addition of two hydrochloride molecules increases the compound's stability and solubility in aqueous solutions, which is advantageous for experimental and pharmaceutical applications.

Property	Value
Chemical Name	1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride
Molecular Formula	C <sub>15</sub> H <sub>18</sub> N <sub>6</sub> O·2HCl
Molecular Weight	371.27 g/mol
CAS Number	247016-69-9

## Mechanism of Action

NVP-DPP728 is a competitive and reversible inhibitor of DPP-IV. DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides containing a proline or alanine residue at the penultimate position. A key substrate of DPP-IV is GLP-1, an incretin hormone released from the gut in response to food intake. GLP-1 stimulates glucose-dependent insulin secretion from pancreatic  $\beta$ -cells, suppresses glucagon secretion from  $\alpha$ -cells, and slows gastric emptying.

By inhibiting DPP-IV, NVP-DPP728 prevents the rapid inactivation of GLP-1, thereby prolonging its biological activity. This leads to increased circulating levels of active GLP-1, resulting in enhanced insulin secretion and improved glycemic control.



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**Figure 1:** Mechanism of Action of NVP-DPP728.

## Experimental Data

### In Vitro DPP-IV Inhibition

Studies have demonstrated the potent inhibitory activity of NVP-DPP728 on DPP-IV from various species. The inhibitory constant ( $K_i$ ) and the 50% inhibitory concentration ( $IC_{50}$ ) are key parameters to quantify its potency.

Parameter	Value (Human DPP-IV)	Reference
$K_i$	11 nM	[1]
$IC_{50}$	14 nM	

### In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Oral glucose tolerance tests in animal models are crucial for evaluating the in vivo efficacy of DPP-IV inhibitors. In a study using obese Zucker rats, a model for type 2 diabetes, oral administration of NVP-DPP728 significantly improved glucose tolerance.

Animal Model	Treatment	Outcome	Reference
Obese Zucker rats	NVP-DPP728 (oral) prior to glucose load	- Amplified early-phase insulin response- Normalized glucose excursion	

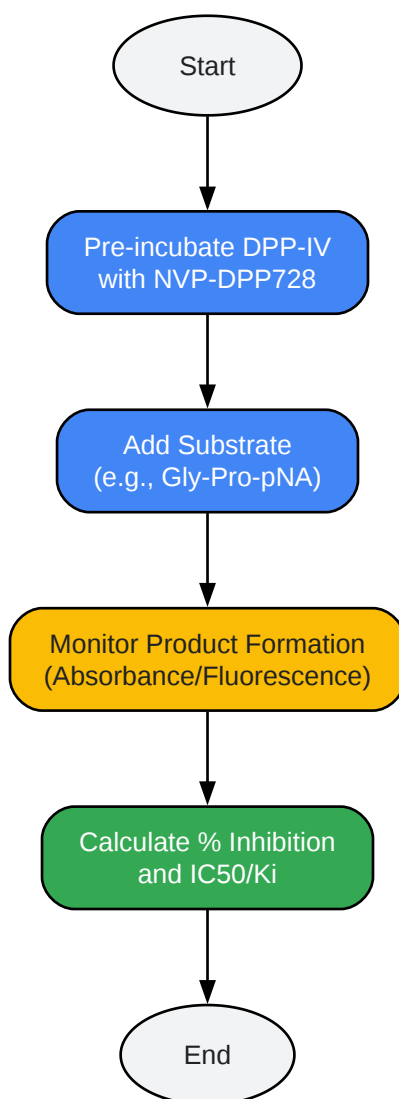
## Experimental Protocols

### DPP-IV Inhibition Assay (Summary)

This protocol is a summary based on typical methodologies for determining DPP-IV inhibitory activity.

- Enzyme Source: Purified recombinant human DPP-IV or animal-derived DPP-IV.
- Substrate: A chromogenic or fluorogenic substrate such as Gly-Pro-p-nitroanilide (pNA) or Gly-Pro-7-amido-4-methylcoumarin (AMC).

- Procedure: a. Pre-incubate the DPP-IV enzyme with varying concentrations of **NVP-DPP728 dihydrochloride** in a suitable buffer (e.g., Tris-HCl, pH 7.5) at 37°C. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the rate of product formation (p-nitroaniline or AMC) by measuring the absorbance or fluorescence over time using a microplate reader. d. Calculate the percentage of inhibition for each concentration of NVP-DPP728 and determine the IC<sub>50</sub> value by non-linear regression analysis. e. To determine the K<sub>i</sub>, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.



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## References

- 1. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
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